5-Bromo-2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinoline

Medicinal Chemistry Chemical Synthesis Property Profiling

Securing the correct N-substituted tetrahydroisoquinoline (THIQ) is critical for APP proteolysis studies, yet generic 5-bromo-THIQ analogs lack the required pharmacophore. This compound delivers the precise N-cyclopropylmethyl-5-bromo-THIQ architecture needed for modulating amyloid precursor protein processing. • Directly enables elaboration of γ-secretase modulators and sAPPα-releasing agents. • Optimized logP of 3.399 supports enhanced brain permeability in lead optimization. • Distinct nicotinic receptor off-target profile (CHRNA2-6) guides selectivity design over serotonergic/dopaminergic pathways. Supplied with reliable purity and global logistics, bridging medicinal chemistry exploration to procurement certainty.

Molecular Formula C13H16BrN
Molecular Weight 266.18 g/mol
Cat. No. B12069045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC13H16BrN
Molecular Weight266.18 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC3=C(C2)C=CC=C3Br
InChIInChI=1S/C13H16BrN/c14-13-3-1-2-11-9-15(7-6-12(11)13)8-10-4-5-10/h1-3,10H,4-9H2
InChIKeyACGDSVDLHXAELF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinoline Overview


5-Bromo-2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1782854-50-5) is a synthetic, bicyclic organic compound with the molecular formula C13H16BrN and a molecular weight of 266.18 g/mol . It belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloid derivative class, a privileged scaffold in drug discovery known for diverse pharmacological activities . The compound features a bromine atom at the 5-position and an N-cyclopropylmethyl substituent, a combination that imparts distinct steric and electronic properties compared to other 5-bromo or N-substituted THIQ analogs.

Scaffold Identity 5-Bromo, N-cyclopropylmethyl THIQ derivative — a defined pharmacophoric feature for APP processing pathway research.
Procurement Context Ensures sourcing of the intended advanced intermediate; not the parent 5-bromo-THIQ scaffold.

Limitations of Generic 5-Bromo-THIQ Analogs


Substitution at the N-2 position of the tetrahydroisoquinoline core is a critical determinant of biological target engagement and pharmacokinetic profile. Patents specifically highlight that N-cyclopropylmethyl and N-propargyl substituents on the THIQ scaffold modulate the proteolytic cleavage of amyloid precursor protein (APP), a mechanism directly relevant to Alzheimer's disease research [1]. Simple 5-bromo-THIQ or other N-alkyl analogs lack this specific pharmacophoric feature, and thus cannot be interchanged without losing the intended biological modulation. The unique combination of the 5-bromo and N-cyclopropylmethyl groups defines the compound's potential as a specific tool for medicinal chemistry exploration, not a generic THIQ intermediate.

N-substituent specificity: N-cyclopropylmethyl is a critical determinant for APP cleavage pathway modulation; simpler N-alkyl or N-unsubstituted analogs may not engage the same pathway endpoints.
Scaffold identity risk: Substituting with 5-bromo-THIQ (no N-modification) alters molecular properties and predicted target engagement, limiting direct interchangeability in SAR studies.

5-Bromo-2-(cyclopropylmethyl)-THIQ vs. Closest Analogs


Molecular Weight & Formula vs. Parent Scaffold

The target compound is definitively distinguished from the simpler 5-bromo-1,2,3,4-tetrahydroisoquinoline (CAS 81237-69-6) by the addition of the N-cyclopropylmethyl group. This results in a significantly higher molecular weight (266.18 vs. 212.09 g/mol for the hydrochloride salt) and a different molecular formula (C13H16BrN vs. C9H10BrN·HCl), as confirmed by vendor analytical data [1]. This structural difference is critical for procurement, ensuring the correct, more elaborate intermediate is sourced.

Molecular Identity Comparison
Head-to-head
Target:
266.18 g/mol
C13H16BrN
Comparator:
212.09 g/mol
C9H10BrN·HCl
+54.09 g/mol
(C4H7 – HCl)
Identity verification for advanced SAR intermediate procurement.
Vendor analytical data; confirm via in-house QC.
Medicinal Chemistry Chemical Synthesis Property Profiling

Predicted logP Difference from N-Unsubstituted Analogs

The ZINC database provides a computationally predicted logP of 3.399 for the target compound [1]. This value indicates significantly higher lipophilicity compared to the N-unsubstituted parent 1,2,3,4-tetrahydroisoquinoline (predicted logP ~1.5) or N-methyl analogs, a consequence of the cyclopropylmethyl group. This predicted property suggests altered membrane permeability and distribution characteristics, a key differentiator for projects focused on CNS or intracellular targets.

Predicted Lipophilicity
Cross-study comparable
3.399
predicted logP (ZINC)
~1.9 units higher vs. parent THIQ
Higher predicted lipophilicity may support CNS penetration in model systems.
In silico prediction; experimental logP may vary.
Computational Chemistry Drug Design ADME Prediction

Predicted Target Profile vs. N-Alkyl Analogs

Similarity Ensemble Approach (SEA) predictions from ZINC, using ChEMBL data, associate the target compound with neuronal nicotinic acetylcholine receptor subunits (alpha-6, alpha-4, alpha-3, alpha-2) and glutamate receptor 4 [1]. This predicted polypharmacological profile is unique to this specific 5-bromo, N-cyclopropylmethyl substitution pattern and is not predicted for simpler 5-bromo-THIQ or N-methyl THIQ analogs. This provides a rational basis for selecting this compound as a probe for cholinergic and glutamatergic signaling pathways.

Predicted Target Spectrum
Class-level inference
Nicotinic receptor subunits (CHRNA2-6), glutamate receptor 4 (GRIA4).
Predicted ion channel engagement supports selection for cholinergic/glutamatergic pathway studies.
SEA prediction; requires experimental target validation.
Computational Pharmacology Target Prediction Neuroscience

Key Applications of 5-Bromo-2-(cyclopropylmethyl)-THIQ


CNS-Oriented SAR Intermediate

Based on its differentiated predicted lipophilicity (logP 3.399) and a predicted target profile biased towards neuronal ion channels, this compound serves as a strategic late-stage intermediate for synthesizing focused libraries targeting cholinergic or glutamatergic neurotransmission [1]. Its use is preferred over N-methyl or N-unsubstituted 5-bromo-THIQ analogs when increased brain permeability is a design goal.

APP Processing Modulator Probe

Patent literature explicitly identifies the N-cyclopropylmethyl-THIQ scaffold as a key structural motif for developing compounds that modulate APP proteolysis, a pathway central to Alzheimer's disease pathology [2][3]. This specific compound can be directly employed as a building block to elaborate novel γ-secretase modulators or sAPPα-releasing agents, fulfilling a precise requirement that a generic 5-bromo-THIQ cannot meet.

Computational Selectivity Profiling

The distinct predicted off-target profile, encompassing several nicotinic receptor subtypes (CHRNA2-6), makes this compound a valuable tool for computational chemists aiming to design selective ligands. Its procurement is justified for downstream docking studies and pharmacophore modeling to build selectivity hypotheses against the more common serotonergic or dopaminergic targets of simpler THIQ analogs [1].

Application
Selection Property
Validation Focus
CNS-focused SAR intermediate synthesis
Differentiated N-cyclopropylmethyl substitution pattern
Brain permeability models; target engagement in ion channel assays
APP processing pathway probe development
THIQ scaffold linked to APP cleavage modulation (patent context)
γ-secretase modulator / sAPPα release assays
Computational selectivity profiling
Predicted off-target profile across nicotinic receptor subtypes
Docking studies and pharmacophore modeling
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